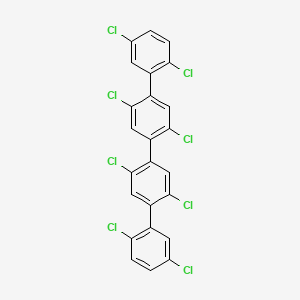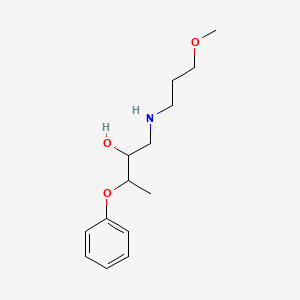
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor agonists This compound is characterized by its unique structure, which includes a methoxypropylamino group and a phenoxy group attached to a butanol backbone
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxypropylamine: This can be achieved by the reaction of 3-methoxypropyl chloride with ammonia or an amine.
Formation of the Phenoxybutanol Backbone: This involves the reaction of phenol with butanol in the presence of a catalyst to form phenoxybutanol.
Coupling Reaction: The final step involves the coupling of 3-methoxypropylamine with phenoxybutanol under controlled conditions to form 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with beta-adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This, in turn, triggers various downstream effects, including relaxation of smooth muscle, increased heart rate, and bronchodilation. The molecular targets and pathways involved are primarily related to the beta-adrenergic receptor signaling cascade.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol can be compared with other beta-adrenergic receptor agonists, such as:
Isoproterenol: A synthetic catecholamine that also acts on beta-adrenergic receptors but has a different structure and pharmacokinetic profile.
Salbutamol: Commonly used in the treatment of asthma, it has a similar mechanism of action but differs in its chemical structure and duration of action.
Terbutaline: Another beta-adrenergic agonist used for bronchodilation, with distinct structural features and clinical applications.
Eigenschaften
CAS-Nummer |
7565-15-3 |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
GGNGMTHUWLMRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CNCCCOC)O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



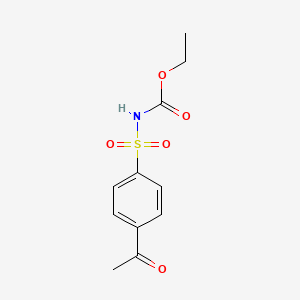
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
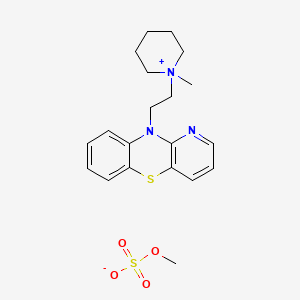
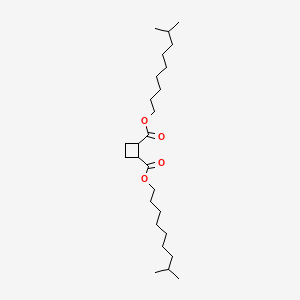
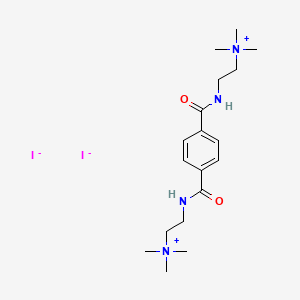
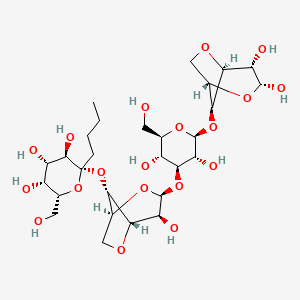
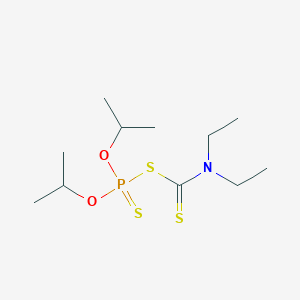
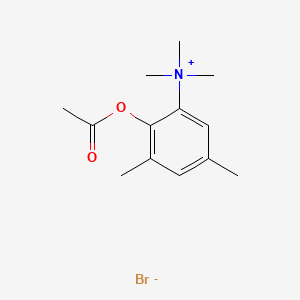

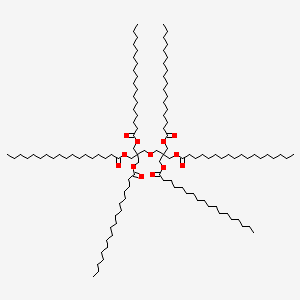
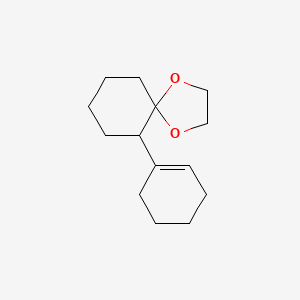
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
